

# Application Notes and Protocols for Iopamidol Labeling in Multimodal Imaging

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**lopamidol** is a non-ionic, low-osmolar iodinated contrast agent widely used in clinical X-ray and computed tomography (CT) imaging.[1] Its favorable safety profile and high water solubility make it an attractive scaffold for the development of multimodal imaging probes. By attaching moieties for other imaging modalities such as fluorescence, positron emission tomography (PET), and single-photon emission computed tomography (SPECT), the capabilities of **lopamidol** can be extended beyond anatomical imaging to provide functional and molecular information.

These application notes provide detailed protocols and data for the labeling of **lopamidol** for use in multimodal imaging, enabling researchers to leverage this versatile platform in their studies.

## **Physicochemical Properties of Iopamidol**

A thorough understanding of **lopamidol**'s properties is crucial for developing effective labeling strategies.



Property	Value	Reference
Molecular Formula	C17H22I3N3O8	[2]
Molecular Weight	777.1 g/mol	[2]
Appearance	White to off-white solid	[3]
Solubility	Soluble in water	[3]
IUPAC Name	(S)-N,N'-bis[2-hydroxy-1- (hydroxymethyl)ethyl]-5-[(2- hydroxypropanoyl)amino]-2,4,6 -triiodobenzene-1,3- dicarboxamide	

## I. Radiolabeling of Iopamidol for SPECT Imaging

This section details the direct radioiodination of **lopamidol** using lodine-131 (<sup>131</sup>l), a gamma-emitting radionuclide suitable for SPECT imaging. This method takes advantage of the inherent iodine atoms in the **lopamidol** structure, allowing for isotopic exchange.

### Experimental Protocol: 131 Labeling of Iopamidol

This protocol is adapted from a published procedure for the synthesis of <sup>131</sup>I-**Iopamidol**.

#### Materials:

- **Iopamidol** solution (e.g., Iopamiro®)
- Sodium Iodide (131) solution
- Copper(II) sulfate solution
- Sodium metabisulfite solution
- Tromethamine buffer (pH 9)
- 0.1 M HCl



- 0.1 M NaOH
- Thin Layer Chromatography (TLC) system with a suitable mobile phase
- High-Performance Liquid Chromatography (HPLC) system with a radiodetector

#### Procedure:

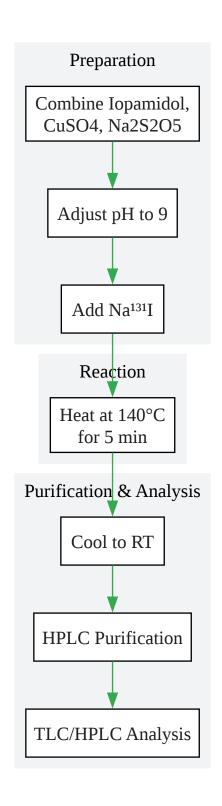
- To a reaction vial, add 100  $\mu$ L of **lopamidol** solution.
- Add 50 μL of Copper(II) sulfate solution.
- Add 50 μL of Sodium metabisulfite solution.
- Adjust the pH of the mixture to 9 using 0.1 M HCl or 0.1 M NaOH.
- Add 1-5 mCi of Sodium Iodide (131) solution.
- Seal the vial and heat at 140°C for 5 minutes.
- Allow the reaction mixture to cool to room temperature.

#### Purification and Analysis:

- The radiolabeled lopamidol can be purified using preparative HPLC.
- Radiochemical purity is determined by TLC and HPLC with radiodetection.

Workflow for <sup>131</sup>I Labeling of **Iopamidol** 





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Caption: Workflow for the radiolabeling of **lopamidol** with lodine-131.

## **Quantitative Data for 131 I-lopamidol**



Parameter	Value	Referenc
Radiochemical Purity	96% ± 1%	
Reaction Time	5 minutes	_
Reaction Temperature	140°C	-
Optimal pH	9	_
Stability	Stable at room temperature for up to 7 days	-

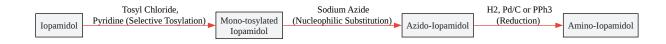
## II. Functionalization of lopamidol for Multimodal Probe Synthesis

To label **lopamidol** with fluorophores or chelators for PET/SPECT imaging with radiometals, it is necessary to first introduce a reactive functional group onto the **lopamidol** molecule. The following sections propose synthetic strategies for this purpose. These protocols are based on established organic chemistry reactions and may require optimization.

# A. Synthesis of an Amine-Functionalized lopamidol Derivative

This proposed protocol involves the selective activation of one of the primary hydroxyl groups of **lopamidol**, followed by substitution with an azide and subsequent reduction to an amine.

Workflow for Amine-Functionalization of **Iopamidol** 



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Caption: Proposed synthetic route for an amine-functionalized **lopamidol** derivative.

Experimental Protocol (Proposed):



- Selective Tosylation: Dissolve **lopamidol** in pyridine and cool to 0°C. Add one equivalent of
  p-toluenesulfonyl chloride dropwise. Stir the reaction at 0°C for several hours, monitoring by
  TLC. Quench the reaction with water and extract the product. Purify by column
  chromatography to isolate the mono-tosylated product.
- Azide Substitution: Dissolve the mono-tosylated **lopamidol** in DMF and add sodium azide.
   Heat the reaction to facilitate the SN2 reaction. Monitor the reaction by TLC. After completion, precipitate the product by adding water and purify.
- Reduction to Amine: Dissolve the azido-lopamidol in a suitable solvent (e.g., methanol or THF). Add a catalyst such as Palladium on carbon (Pd/C) and hydrogenate under a hydrogen atmosphere. Alternatively, use a Staudinger reduction with triphenylphosphine (PPh<sub>3</sub>) followed by hydrolysis. Purify the final amine-functionalized lopamidol by HPLC.

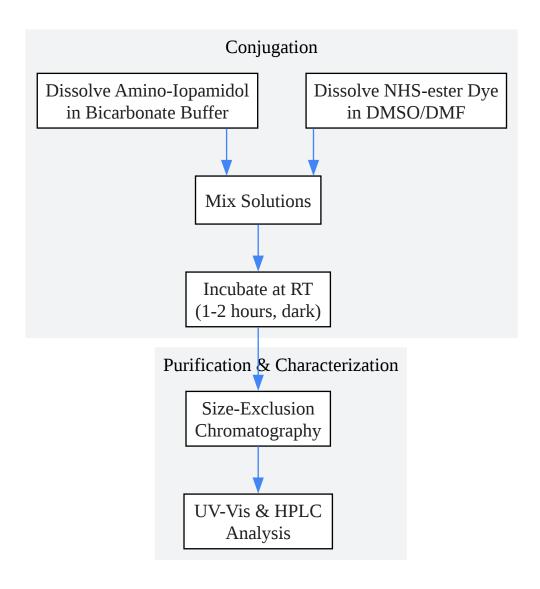
# B. Synthesis of an Alkyne-Functionalized lopamidol Derivative for Click Chemistry

This proposed protocol introduces an alkyne group for subsequent "click" chemistry reactions, a highly efficient and bioorthogonal ligation method.

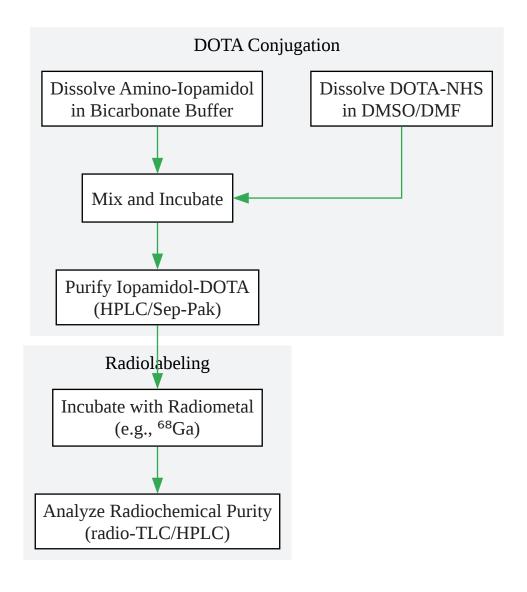
Workflow for Alkyne-Functionalization of **Iopamidol** 











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### References

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- 3. Development, chemistry, and physical properties of iopamidol and its analogues PubMed [pubmed.ncbi.nlm.nih.gov]
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